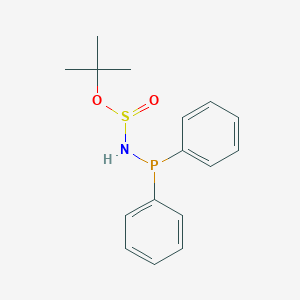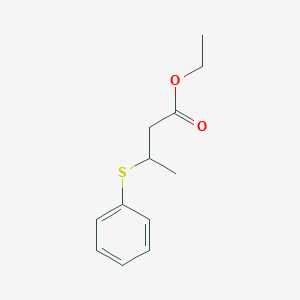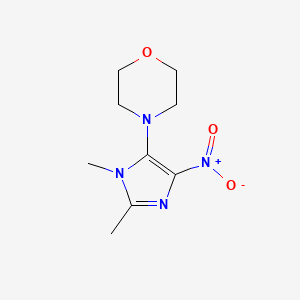![molecular formula C26H36N2O2Se2 B14319481 2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] CAS No. 105893-11-6](/img/structure/B14319481.png)
2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] is an organoselenium compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a diselane (Se-Se) bond, which imparts distinct chemical reactivity and stability compared to other organoselenium compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] typically involves the reaction of diselenides with appropriate amides under controlled conditions. One common method includes the use of dichloromethane as a solvent and glacial acetic acid to acidify the reaction mixture. The reaction is often carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of selenium compounds due to their toxicity and reactivity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] undergoes various types of chemical reactions, including:
Oxidation: The diselane bond can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can break the Se-Se bond, yielding selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diselane bond can yield selenoxides, while reduction can produce selenides .
Wissenschaftliche Forschungsanwendungen
2,2’-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organoselenium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 2,2’-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] involves its ability to undergo redox reactions, which can modulate biological pathways. The diselane bond can interact with thiol groups in proteins, affecting their function and activity. This interaction is crucial in its antioxidant and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Diazene-1,2-diyl)bis(2-methylpropanenitrile): Another organoselenium compound with a different central bond (N=N) instead of Se-Se.
2,2’-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide]: A similar compound with a nitrophenyl group instead of di(propan-2-yl)benzamide.
Uniqueness
2,2’-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] is unique due to its specific structural features, such as the Se-Se bond and the di(propan-2-yl)benzamide groups.
Eigenschaften
CAS-Nummer |
105893-11-6 |
|---|---|
Molekularformel |
C26H36N2O2Se2 |
Molekulargewicht |
566.5 g/mol |
IUPAC-Name |
2-[[2-[di(propan-2-yl)carbamoyl]phenyl]diselanyl]-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C26H36N2O2Se2/c1-17(2)27(18(3)4)25(29)21-13-9-11-15-23(21)31-32-24-16-12-10-14-22(24)26(30)28(19(5)6)20(7)8/h9-20H,1-8H3 |
InChI-Schlüssel |
JCOOUFRGLQQFEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1[Se][Se]C2=CC=CC=C2C(=O)N(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Pyridin-4-yl)phenyl]acetonitrile](/img/structure/B14319403.png)
![Pyridine, 2-[[(4-methylphenyl)methyl]thio]-](/img/structure/B14319413.png)
![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
arsanium bromide](/img/structure/B14319428.png)
![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)
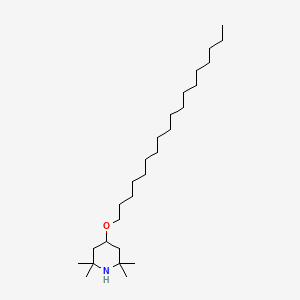
![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)
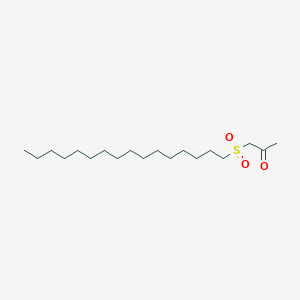
![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)
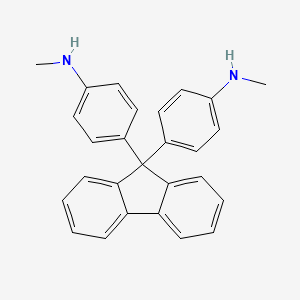
![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)
